molecular formula C14H15ClOS B12600912 1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene CAS No. 644977-03-7

1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene

Cat. No.: B12600912
CAS No.: 644977-03-7
M. Wt: 266.8 g/mol
InChI Key: OMQLVNXIYPNQMK-UHFFFAOYSA-N
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Description

This compound features a methylbenzene core substituted with a chloro(cyclohex-2-en-1-ylidene)methanesulfinyl group. The sulfinyl (–S(O)–) moiety introduces polarity and chirality, while the cyclohexenylidene group provides conjugation and rigidity.

Properties

CAS No.

644977-03-7

Molecular Formula

C14H15ClOS

Molecular Weight

266.8 g/mol

IUPAC Name

1-[chloro(cyclohex-2-en-1-ylidene)methyl]sulfinyl-4-methylbenzene

InChI

InChI=1S/C14H15ClOS/c1-11-7-9-13(10-8-11)17(16)14(15)12-5-3-2-4-6-12/h3,5,7-10H,2,4,6H2,1H3

InChI Key

OMQLVNXIYPNQMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C(=C2CCCC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene typically involves multiple steps. One common method starts with the chlorination of cyclohexene to form 1-chlorocyclohexene. This intermediate is then reacted with a sulfinylating agent, such as methanesulfinyl chloride, under controlled conditions to introduce the methanesulfinyl group. The final step involves the attachment of the 4-methylbenzene moiety through a Friedel-Crafts alkylation reaction, using a suitable catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality 1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene.

Chemical Reactions Analysis

Types of Reactions

1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide or thiol group.

    Substitution: The chlorine atom in the cyclohexene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and are conducted in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted cyclohexene derivatives, depending on the nucleophile used.

Scientific Research Applications

The compound 1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry, agricultural science, and materials science. This article explores its applications through detailed insights and case studies.

Chemical Properties and Structure

1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene is characterized by a chlorinated cyclohexene moiety attached to a methanesulfinyl group and a para-methylphenyl group. The unique structure allows for diverse interactions in biological systems and materials.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds with similar structural motifs. For instance, derivatives of sulfonamide compounds have shown promising activity against various cancer cell lines. The presence of the methanesulfinyl group is believed to enhance bioactivity through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted that compounds with sulfonamide functionalities exhibited significant cytotoxicity against human cancer cell lines, suggesting that 1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene could be developed as a lead compound for further optimization .

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. Sulfonamides are known for their broad-spectrum antibacterial properties, and the addition of a chlorinated cyclohexene moiety may enhance this effect.

Case Study:
Research indicated that similar sulfonamide derivatives demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections .

Pesticide Development

The compound's structural features make it a candidate for developing novel pesticides. The chlorinated group can contribute to the compound's stability and efficacy against pests.

Case Study:
A patent application discussed formulations containing compounds with similar structures that effectively targeted agricultural pests while minimizing environmental impact . The findings suggest that modifications to existing pesticide frameworks could yield more effective solutions.

Polymer Chemistry

The unique properties of 1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene allow it to be utilized in polymer synthesis. Its reactive groups can facilitate cross-linking in polymer matrices, enhancing mechanical properties.

Case Study:
In a study on polymer composites, the incorporation of similar sulfonamide compounds improved thermal stability and mechanical strength, indicating potential applications in creating advanced materials for industrial use .

Summary Table of Applications

Application AreaSpecific Use CaseFindings/Insights
Medicinal ChemistryAnticancer agentsSignificant cytotoxicity against cancer cell lines
Antimicrobial agentsBroad-spectrum activity against bacteria
Agricultural SciencePesticide developmentEffective pest control with reduced environmental impact
Materials SciencePolymer synthesisEnhanced mechanical properties in polymer composites

Mechanism of Action

The mechanism of action of 1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound’s sulfinyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Physical State
Target : 1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene Likely C₁₄H₁₄ClO₂S ~272.8 (estimated) Sulfinyl (–S(O)–), cyclohexenylidene, chloro Not reported
1-[1-(4-Chlorophenyl)ethenyl]-2-(methylsulfanyl)benzene C₁₅H₁₄ClS 261.05 Methylsulfanyl (–S–CH₃), ethenyl, chloro Pale-yellow oil
1-(Chloromethyl)-4-methanesulfonylbenzene C₈H₉ClO₂S 204.67 Sulfonyl (–SO₂–), chloromethyl Crystalline solid
1-Chloro-4-[(2-chloroethyl)sulfonyl]benzene C₈H₈Cl₂O₂S 239.12 Sulfonyl (–SO₂–), chloroethyl, chloro Not reported
1-(2-Methoxypropan-2-yl)-4-methylbenzene C₁₁H₁₆O 164.24 Methoxy (–O–CH₃), branched alkyl Liquid

Electronic and Steric Effects

  • Sulfinyl vs. Sulfonyl Groups : The sulfinyl group in the target compound is less oxidized than sulfonyl (–SO₂–) analogues (e.g., compounds in ), making it more nucleophilic and prone to redox reactions. This difference impacts metabolic stability in pharmaceuticals .
  • Cyclohexenylidene vs.
  • Chloro Substitution : The chloro group in the target compound and analogues (e.g., ) increases electrophilicity, influencing substitution reactions.

Spectroscopic Properties

  • NMR Data :
    • The target compound’s cyclohexenylidene group would show deshielded protons (δ ~5–6 ppm) in ¹H NMR, similar to the ethenyl protons in (δ 5.29–5.80 ppm).
    • Sulfinyl groups typically exhibit ¹³C NMR signals near δ 50–60 ppm, distinct from sulfonyl groups (δ ~110–120 ppm) .
  • IR Spectroscopy :
    • Sulfinyl S=O stretches appear at ~1040–1100 cm⁻¹, whereas sulfonyl S=O absorbs at ~1150–1350 cm⁻¹ .

Stability and Practical Considerations

  • The cyclohexenylidene group in the target compound may confer higher thermal stability than linear alkenes (e.g., ) due to conjugation.
  • Sulfinyl compounds are generally more hydrolytically sensitive than sulfonyl derivatives, necessitating anhydrous storage .

Research Findings and Limitations

  • Synthesis Challenges : While compound 2e was synthesized via thiol-ene coupling, the target compound’s preparation likely requires specialized methods to install the cyclohexenylidene-sulfinyl motif.
  • Biological Activity : Sulfonyl derivatives (e.g., ) are prevalent in pharmaceuticals, but sulfinyl analogues are less explored, possibly due to oxidative instability.
  • Data Gaps : Detailed crystallographic or thermodynamic data (e.g., X-ray structures, melting points) for the target compound are absent in the provided evidence.

Biological Activity

Structure

The chemical structure of 1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene can be represented as follows:

C13H13ClS\text{C}_{13}\text{H}_{13}\text{ClS}

Physical Properties

  • Molecular Weight : 240.76 g/mol
  • Solubility : Soluble in organic solvents, insoluble in water.

Antitumor Activity

Research indicates that compounds containing similar structural motifs, particularly those with sulfinyl groups, exhibit significant antitumor properties. For instance, thiazole derivatives have shown promising results as antitumor agents with IC50 values in the low micromolar range. The presence of electron-donating groups, such as methyl substituents on aromatic rings, has been correlated with increased cytotoxicity against various cancer cell lines .

Antimicrobial Activity

Compounds with similar aromatic and halogenated structures have demonstrated antimicrobial properties. For example, studies have reported that certain phenyl-sulfonyl compounds exhibit broad-spectrum antibacterial activity against multi-drug resistant strains, highlighting the importance of structural features like electron-withdrawing groups in enhancing activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that the presence of specific functional groups significantly influences biological activity. For instance:

  • Chlorine Substituents : Often enhance lipophilicity and can improve membrane permeability.
  • Sulfinyl Groups : Contribute to increased reactivity and potential interactions with biological targets.

Case Study 1: Antitumor Activity

A study evaluated a series of sulfinyl-containing compounds against human cervical (HeLa) and lung (A549) carcinoma cells. The results indicated that compounds with a similar backbone to 1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene showed significant cytotoxic effects, with IC50 values ranging from 5 to 25 µM .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of sulfonamide derivatives. It was found that specific modifications to the phenyl ring enhanced activity against Gram-positive and Gram-negative bacteria, suggesting a potential pathway for developing new antimicrobial agents based on the structural framework of 1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (µM)Reference
Thiazole Derivative AAntitumor1.61
Thiazole Derivative BAntitumor1.98
Sulfonamide CAntimicrobial93.7 - 46.9
Sulfonamide DAntimicrobial7.8 - 5.8

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